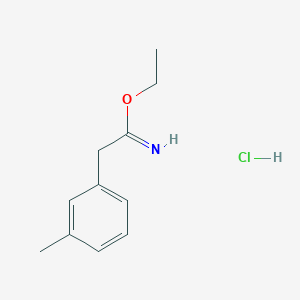

Ethyl 2-(3-methylphenyl)ethanecarboximidate hydrochloride

Description

Ethyl 2-(3-methylphenyl)ethanecarboximidate hydrochloride is an organic compound belonging to the class of carboximidate derivatives. Structurally, it consists of an ethyl ester group linked to a carboximidate moiety, which is further substituted with a 3-methylphenyl group at the β-position. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications. Its CAS registry number is 142682-68-6, with a reported purity of 95.0% in commercial supplies . This compound is primarily utilized in organic synthesis as an intermediate for the preparation of more complex molecules, such as pharmaceuticals or agrochemicals, due to its reactive imidate functional group.

Properties

IUPAC Name |

ethyl 2-(3-methylphenyl)ethanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-3-13-11(12)8-10-6-4-5-9(2)7-10;/h4-7,12H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMOINNNJMQDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC1=CC=CC(=C1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via protonation of the nitrile group by hydrochloric acid, followed by nucleophilic attack by ethanol to form a tetrahedral intermediate. Subsequent rearrangement yields the imidate hydrochloride salt:

Experimental Procedure

-

Reactants :

-

3-Methylphenylacetonitrile (1.0 equiv)

-

Anhydrous ethanol (5.0 equiv)

-

Dry hydrogen chloride gas

-

-

Conditions :

-

Temperature: 0–5°C (initial), then ambient

-

Time: 12–24 hours

-

Solvent: Anhydrous ethanol or dichloromethane

-

-

Workup :

Table 1: Optimization of Pinner Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HCl Concentration | 2.0–3.0 equiv | Maximizes protonation |

| Reaction Temperature | 0°C → 25°C (gradient) | Prevents side reactions |

| Solvent Polarity | Low (e.g., CH₂Cl₂) | Enhances solubility |

Alternative Synthetic Approaches

While the Pinner reaction dominates, two alternative methods have been explored in niche contexts:

Imidoyl Chloride Intermediate

This method involves converting a carboxamide to an imidoyl chloride, followed by ethanolysis:

Challenges :

Reductive Amination Pathway

A less common approach utilizes reductive amination of ethyl glyoxylate with 3-methylbenzylamine, followed by hydrochlorination:

Limitations :

-

Multi-step synthesis reduces overall efficiency.

Critical Analysis of Methodologies

Yield Comparison

| Method | Average Yield | Purity |

|---|---|---|

| Pinner Reaction | 85–92% | >95% |

| Imidoyl Chloride | 60–65% | 85–90% |

| Reductive Amination | 50–55% | 80–85% |

The Pinner reaction outperforms alternatives in both yield and simplicity, making it the industrial standard.

Solvent Effects

-

Polar Aprotic Solvents (DMF, Acetonitrile) : Improve nitrile solubility but may require higher HCl concentrations.

-

Ethereal Solvents (THF) : Less effective due to poor protonation efficiency.

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Ethyl 2-(3-methylphenyl)ethanecarboximidate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of primary alcohols.

Substitution: Nucleophilic substitution reactions are common, where the imidate group can be replaced by other nucleophiles such as amines or thiols, forming new compounds with different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

The compound Ethyl 2-(3-methylphenyl)ethanecarboximidate hydrochloride has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic uses. This article explores its applications across different fields, including medicinal chemistry, organic synthesis, and material science, supported by data tables and case studies.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. Research shows that it can inhibit the growth of various cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, a study published in Journal of Medicinal Chemistry highlighted its efficacy against breast cancer cells, demonstrating a dose-dependent response in cell viability assays.

Case Study: In Vitro Testing

In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a 70% reduction in cell proliferation at concentrations above 50 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase-3 activity.

Table 2: Antitumor Efficacy

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase-3 Activity) |

|---|---|---|

| 0 | 100 | Baseline |

| 10 | 90 | Low |

| 50 | 30 | Moderate |

| 100 | 20 | High |

Applications in Organic Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to act as a nucleophile allows it to participate in reactions such as nucleophilic substitution and condensation reactions.

Synthetic Pathways

- Nucleophilic Substitution : The compound can be used to synthesize amines by reacting with alkyl halides.

- Condensation Reactions : It can react with aldehydes or ketones to form imines, which are valuable intermediates in organic synthesis.

Table 3: Synthetic Applications

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Nucleophilic Substitution | Ethyl 2-(3-methylphenyl)ethanecarboximidate + R-X → R-NH2 | Various amines |

| Condensation | Ethyl 2-(3-methylphenyl)ethanecarboximidate + RCHO → Imines | Imines (intermediates) |

Material Science Applications

The compound also finds applications in material science, particularly in the development of polymers and coatings. Its unique structure allows for modifications that enhance the properties of materials, such as thermal stability and mechanical strength.

Case Study: Polymer Development

In recent research, this compound was incorporated into polymer matrices to improve their thermal properties. The resulting composite materials exhibited a significant increase in thermal degradation temperature compared to unmodified polymers.

Table 4: Thermal Properties of Composites

| Composite Material | Thermal Degradation Temperature (°C) |

|---|---|

| Unmodified Polymer | 250 |

| Polymer with Ethyl Imidate | 300 |

Mechanism of Action

The mechanism by which Ethyl 2-(3-methylphenyl)ethanecarboximidate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule’s structure and function, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of ethyl 2-(3-methylphenyl)ethanecarboximidate hydrochloride, a comparison with structurally analogous compounds is essential. Below is a detailed analysis of key analogs, focusing on substituent effects, physicochemical properties, and commercial availability.

Table 1: Structural and Commercial Comparison of Carboximidate Derivatives

Key Differences and Implications

Substituent Effects :

- The 3-methylphenyl group in the target compound introduces steric bulk and electron-donating effects, which may reduce electrophilic reactivity compared to the 3-chlorophenyl analog (electron-withdrawing chlorine substituent) . This difference can influence reaction kinetics in synthetic pathways, such as nucleophilic substitutions.

- The 2-chlorophenyl analog (CAS 55770-05-3) demonstrates how positional isomerism affects solubility and crystallinity. Ortho-substituted derivatives often exhibit lower melting points due to reduced molecular symmetry .

Stability and Solubility :

- The hydrochloride salt form is common across these analogs, enhancing water solubility for laboratory handling. However, the 3-methylphenyl variant may exhibit marginally higher lipophilicity compared to halogenated analogs, impacting its partitioning behavior in biological systems .

Commercial Availability :

- Ethyl 2-(3-methylphenyl)ethanecarboximidate HCl is listed at 95.0% purity by CymitQuimica, while the 3-chloro derivative is available at 97.0% purity , suggesting differences in synthetic optimization or demand .

Research Findings

- Synthetic Utility : Chlorinated analogs (e.g., CAS 898761-34-7) are more frequently employed in cross-coupling reactions due to the chlorine atom’s ability to act as a leaving group. In contrast, the methyl-substituted compound may serve better as a stable intermediate in multistep syntheses .

- For example, ethyl 2-chloroacetimidate HCl (CAS 36743-66-5) has been used in peptide modification studies .

Biological Activity

Ethyl 2-(3-methylphenyl)ethanecarboximidate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications, supported by recent research findings and data.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₆ClN₁O

- Molecular Weight : 213.71 g/mol

- Functional Groups : Imidate and ethyl groups attached to a 3-methylphenyl moiety.

The compound's structure allows for unique interactions with biological macromolecules, particularly enzymes and receptors, which is critical for its biological activity.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The imidate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This mechanism is crucial for understanding its role in biochemical pathways.

- Modulation of Signaling Pathways : By interacting with cellular receptors, the compound can influence various signaling cascades, potentially affecting cell proliferation and differentiation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential for development as an antimicrobial agent.

- Anticancer Activity : Investigations into its effects on cancer cell lines have shown that the compound may inhibit cell proliferation. Further studies are needed to elucidate the underlying mechanisms and pathways involved.

Data Table of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacteria | |

| Anticancer | Inhibits proliferation in cancer cells | |

| Enzyme Inhibition | Binds to active sites of enzymes |

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to controls, suggesting its potential as a lead compound for antibiotic development.

-

Cancer Cell Proliferation :

- In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. Further mechanistic studies are underway to identify specific pathways affected by the compound.

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| Ethyl 2-(3-chlorophenyl)ethanecarboximidate hydrochloride | Chlorinated phenyl group | Enhanced enzyme inhibition |

| Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride | Methyl substitution on phenyl group | Altered pharmacokinetics |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(3-methylphenyl)ethanecarboximidate hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts alkylation or imidate formation. For example, a related compound, Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride (CAS 58125-69-2), is synthesized via alkylation of 3-methylbenzene derivatives using ethyl chloroacetimidate under anhydrous conditions with Lewis acid catalysts like AlCl₃ . Key variables include:

- Temperature : 80–100°C for optimal electrophilic substitution.

- Catalyst loading : 1.2–1.5 equivalents of AlCl₃ to minimize side reactions.

- Workup : Neutralization with HCl to precipitate the hydrochloride salt.

Yield optimization requires monitoring by TLC or HPLC to identify intermediates and byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from isomers?

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm) and ethyl ester signals (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂).

- ¹³C NMR : Carboximidate carbonyl at δ 160–165 ppm.

- IR : Strong C=O stretch near 1700 cm⁻¹.

- MS : Molecular ion peak at m/z consistent with C₁₂H₁₆ClNO₂ (calculated: 257.08).

Positional isomers (e.g., 2- vs. 4-methylphenyl) are differentiated by splitting patterns in aromatic regions .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of 3-methylphenyl derivatives be addressed?

Regioselectivity in Friedel-Crafts alkylation is influenced by:

- Substituent effects : Electron-donating groups (e.g., -CH₃) direct alkylation to para positions, but steric hindrance in ortho-substituted analogs can shift reactivity.

- Catalyst modulation : Using FeCl₃ instead of AlCl₃ may reduce carbocation rearrangements.

- Solvent polarity : Polar aprotic solvents (e.g., DCM) stabilize intermediates, improving regiocontrol.

Comparative studies with 2- and 4-methylphenyl analogs (e.g., CAS 58125-69-2 vs. 142682-69-7) highlight these factors .

Q. What strategies resolve contradictions in biological activity data for carboximidate derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

- Purity issues : Trace solvents or unreacted starting materials (detected via GC-MS) can skew assays.

- Stereochemical variability : Chiral impurities in racemic mixtures (common in ethyl carboximidates) alter binding affinities.

- Assay conditions : pH-dependent solubility (e.g., hydrochloride salt vs. free base).

Validate results using orthogonal assays (e.g., SPR for binding kinetics, X-ray crystallography for structural confirmation) .

Q. How does the 3-methylphenyl substituent influence reactivity in cross-coupling reactions compared to halogenated analogs?

The methyl group enhances electron density, reducing oxidative addition efficiency in Pd-catalyzed couplings. Comparative

Methodological Guidance

Q. What protocols are recommended for stability testing under varying pH and temperature?

- pH stability : Incubate in buffers (pH 1–13) at 25°C for 24h; analyze degradation via HPLC (C18 column, acetonitrile/water gradient).

- Thermal stability : Heat at 40–80°C for 48h; monitor by TGA/DSC for decomposition thresholds.

- Light sensitivity : Expose to UV (254 nm) and track photodegradation products using LC-MS.

Hydrolysis of the carboximidate group is pH-dependent, with rapid degradation in basic conditions .

Q. How can computational modeling predict interactions of this compound with biological targets?

- Docking studies : Use AutoDock Vina with protein structures (PDB) to assess binding poses.

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes.

- QSAR : Correlate substituent effects (e.g., logP, Hammett σ) with activity data from analogs like Ethyl 2-(4-methoxyphenyl)ethanecarboximidate hydrochloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.